1-(4-Boc-amino-phenyl)-piperazine
CAS No.:
Cat. No.: VC18271104
Molecular Formula: C15H25Cl2N3O2
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25Cl2N3O2 |
|---|---|
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | tert-butyl N-(4-piperazin-1-ylphenyl)carbamate;dihydrochloride |
| Standard InChI | InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18;;/h4-7,16H,8-11H2,1-3H3,(H,17,19);2*1H |
| Standard InChI Key | YGFKHVZRQGHMFN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
Introduction
Chemical and Structural Profile
Molecular Identity
1-(4-Boc-amino-phenyl)-piperazine, systematically named tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, features a piperazine ring substituted with a Boc-protected 4-aminophenyl group. Its molecular formula is , with a molecular weight of 277.37 g/mol . The Boc group () protects the amine moiety, enhancing stability during synthetic reactions while allowing deprotection under acidic conditions for further functionalization .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 170911-92-9 | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 412.7 ± 45.0 °C at 760 mmHg | |
| Melting Point | 119 °C | |
| Solubility | Slightly soluble in water | |
| Flash Point | 203.4 ± 28.7 °C |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-(4-Boc-amino-phenyl)-piperazine typically involves a two-step process:
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Protection of 4-aminophenyl: Reaction of 4-aminophenyl with di-tert-butyl dicarbonate (Boc anhydride) yields 4-Boc-amino-phenyl .
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Piperazine Coupling: The Boc-protected intermediate undergoes nucleophilic substitution with piperazine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the final product .
Industrial-scale production optimizes these steps using continuous flow reactors to enhance yield (>85%) and purity (>97%) . Automated systems minimize byproducts such as unreacted piperazine or deprotected amines.
Key Reaction Mechanisms
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Boc Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, regenerating the primary amine for subsequent reactions .
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Amide Bond Formation: The deprotected amine participates in HATU-mediated couplings with carboxylic acids, critical for constructing HDAC inhibitor scaffolds .
Applications in Pharmaceutical Research
HDAC Inhibitor Development
Recent studies demonstrate the utility of 1-(4-Boc-amino-phenyl)-piperazine in synthesizing indole-piperazine hybrids with potent HDAC inhibitory activity . For example:
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Compound 6a (IC = 205 nM against HDAC1) outperformed the FDA-approved drug chidamide (IC = 311 nM) in enzymatic assays .
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6a exhibited selective inhibition of class I HDACs (HDAC1–3), making it a candidate for targeted cancer therapy .
Table 2: HDAC Inhibition Profiles of Selected Derivatives
| Compound | HDAC1 IC (nM) | Selectivity (Class I) | Antiproliferative Activity (HCT116) |
|---|---|---|---|
| 6a | 205 | High | IC = 1.2 µM |
| 6b | 280 | Moderate | IC = 2.8 µM |
| Chidamide | 311 | Broad-spectrum | IC = 1.5 µM |
Anticancer Activity
In vitro evaluations revealed that 6a inhibits proliferation in K562 (leukemia) and HCT116 (colon cancer) cell lines at micromolar concentrations, surpassing chidamide in efficacy . Mechanistic studies attribute this activity to HDAC-mediated chromatin remodeling and apoptosis induction.
Comparative Analysis with Structural Analogs
Positional Isomerism
The 4-aminophenyl substituent confers distinct reactivity compared to isomers like 1-Boc-4-(2-aminophenyl)piperazine (CAS 170017-74-0) . The para-substitution enhances steric accessibility for enzyme binding, whereas ortho-substituted analogs exhibit reduced HDAC affinity due to conformational constraints .
Piperazine vs. Piperidine Derivatives
Replacing the piperazine ring with piperidine (as in 1-BOC-4-(4-aminophenyl)piperidine, CAS 170011-57-1) alters solubility and bioavailability. Piperidine derivatives display higher lipophilicity () compared to piperazine analogs (), impacting blood-brain barrier permeability .
Industrial and Agrochemical Applications
Beyond pharmaceuticals, 1-(4-Boc-amino-phenyl)-piperazine serves as a precursor in:
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